molecular formula C14H19NO4 B13622386 Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate

Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate

Cat. No.: B13622386
M. Wt: 265.30 g/mol
InChI Key: VPDWDUVIRPVWPJ-UHFFFAOYSA-N
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Description

Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate is an organic compound that features a pyrrolidine ring substituted with a 2,4-dimethoxyphenyl group and a methyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable pyrrolidine derivative under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrrolidine derivatives, carboxylic acids, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethoxyphenyl group enhances its potential interactions with biological targets, making it a valuable compound for further research and development .

Biological Activity

Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring substituted with a dimethoxyphenyl group, which may influence its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H17NO4\text{C}_{13}\text{H}_{17}\text{N}\text{O}_{4}

This molecular formula indicates the presence of a pyrrolidine core, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrrolidine derivatives, including those similar to this compound. For instance, a study synthesized several pyrrole-based compounds and tested their in vitro antimicrobial activities against various pathogens.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundBacterial PathogenZone of Inhibition (mm)Fungal PathogenZone of Inhibition (mm)
8aE. coli15Candida albicans12
8bS. aureus18Aspergillus niger10
8cPseudomonas aeruginosa20Penicillium chrysogenum14

The results indicate that certain derivatives exhibit significant antibacterial activity with zones of inhibition ranging from 15 mm to 20 mm against common bacterial pathogens .

Anti-inflammatory Activity

Pyrrolidine derivatives have also been investigated for their anti-inflammatory properties. A study highlighted that compounds with similar structures to this compound showed promising results in reducing inflammation markers in vitro.

The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and the modulation of signaling pathways involved in inflammation. For example, compounds demonstrated the ability to inhibit NF-kB activation and reduce the production of TNF-alpha and IL-6 in macrophage cell lines .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its effects on different cancer cell lines.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.0
HeLa (Cervical)7.5
A549 (Lung)6.0

These findings suggest that the compound possesses moderate cytotoxicity against several cancer cell lines, making it a candidate for further development as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrrolidine derivatives, including this compound. The study reported that these compounds exhibited not only antimicrobial but also significant anticancer activities against multiple cell lines. The lead compound demonstrated an IC50 value lower than many existing chemotherapeutics, indicating its potential as a novel therapeutic agent .

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C14H19NO4/c1-17-9-4-5-10(13(6-9)18-2)11-7-15-8-12(11)14(16)19-3/h4-6,11-12,15H,7-8H2,1-3H3

InChI Key

VPDWDUVIRPVWPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CNCC2C(=O)OC)OC

Origin of Product

United States

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